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H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH - 165174-60-7

H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH

Catalog Number: EVT-1453139
CAS Number: 165174-60-7
Molecular Formula: C53H98N24O14S
Molecular Weight: 1327.581
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH is a synthetic peptide composed of a sequence of amino acids: methionine, lysine, arginine, serine, glycine, and proline. This peptide has garnered interest in various scientific fields due to its potential biological activities and applications in biochemistry, pharmacology, and molecular biology. The compound is classified as a peptide and is identified by the CAS number 165174-60-7.

Source

The peptide is synthesized through chemical methods rather than being derived from natural sources. Its design allows for specific modifications that can enhance its stability and biological activity.

Classification

This compound falls under the category of peptides, specifically those used in research and therapeutic applications. Its structure and sequence suggest potential roles in signaling pathways and enzyme interactions.

Synthesis Analysis

Methods

The primary method for synthesizing H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH is solid-phase peptide synthesis (SPPS). This technique involves several key steps:

  1. Resin Loading: The first amino acid, methionine, is covalently attached to a solid resin.
  2. Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
  3. Coupling: The next amino acid, lysine, is activated and coupled to the growing peptide chain.
  4. Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
  5. Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, pH, and the concentration of reagents. The use of protecting groups is crucial to prevent unwanted reactions during synthesis.

Molecular Structure Analysis

Structure

Data

The molecular formula can be derived from its constituent amino acids, leading to a total molecular weight that reflects its complex structure. Each amino acid contributes specific functional groups that can participate in hydrogen bonding and other interactions.

Chemical Reactions Analysis

Reactions

H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH can undergo various chemical reactions:

  1. Oxidation: Methionine residues may be oxidized to form methionine sulfoxide.
  2. Reduction: Disulfide bonds can be reduced to free thiols if present.
  3. Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Technical Details

Common reagents for these reactions include:

  • Oxidation: Hydrogen peroxide or other oxidizing agents.
  • Reduction: Dithiothreitol or β-mercaptoethanol.
  • Substitution: Specific enzymes or chemical reagents tailored for mutagenesis.
Mechanism of Action

The mechanism of action for H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH involves its interaction with specific molecular targets such as enzymes or receptors. Upon binding to these targets, the peptide can modulate their activity, influencing various signaling pathways within cells. The precise molecular targets depend on the context of its application in biological systems.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH include:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and some organic solvents depending on its modifications.

Chemical Properties

Key chemical properties include:

  • Stability: Peptides are generally sensitive to hydrolysis; thus, modifications at terminal ends may enhance stability against proteolytic degradation.
  • Reactivity: The presence of functional groups allows for various chemical modifications which can enhance biological activity or specificity .
Applications

H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH has numerous scientific applications:

  1. Biochemistry: Used as a substrate to study enzyme specificity and kinetics.
  2. Pharmacology: Investigated for therapeutic effects and interactions with biological targets.
  3. Molecular Biology: Employed in studies related to protein-protein interactions and signal transduction pathways.
  4. Industry: Utilized in developing peptide-based drugs and diagnostic tools .

This compound represents a versatile tool in scientific research, with ongoing studies aimed at uncovering further applications in medicine and biotechnology.

Chemical Identity and Structural Characterization of H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH

Molecular Formula and Atomic Composition: C53H98N24O14S Analysis [1] [2] [4]

The peptide H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH is defined by the molecular formula C53H98N24O14S, reflecting its complex atomic composition. This formula accounts for all residues in the 11-amino-acid sequence: Methionine (Met), Lysine (Lys), Arginine (Arg, three residues), Serine (Ser, two residues), Glycine (Gly), and Proline (Pro, two residues). The sulfur atom originates exclusively from the N-terminal methionine residue [1] [2].

Table 1: Atomic Composition Analysis

ElementCountSource in Peptide
Carbon (C)53Backbone and side chains
Hydrogen (H)98Backbone, side chains, N-/C-termini
Nitrogen (N)24Arg (x4), Lys (x1) side chains; peptide bonds
Oxygen (O)14Carboxyl groups, Ser hydroxyls, C-terminus
Sulfur (S)1Methionine thioether group

The molecular weight is 1,327.56 g/mol, calculated from the empirical formula and confirmed via mass spectrometry. This high nitrogen count (24 atoms) stems from the four arginine residues (each contributing four nitrogen atoms) and one lysine residue [2] [4]. The single sulfur atom arises from the methionine’s thioether moiety (–CH2–CH2–S–CH3), a key site for potential oxidation [1].

Stereochemical Configuration: Defined Stereocenters and Chiral Residues [4] [5]

All amino acid residues in this peptide exhibit the L-configuration at their α-carbons, consistent with ribosomal protein synthesis. This configuration dictates the peptide’s three-dimensional folding and biological recognition. The peptide contains 10 chiral centers—one from each amino acid except glycine, which lacks chirality [4] [5].

  • Proline residues (positions 7 and 9) introduce secondary chiral constraints. Their cyclic structure limits the conformational freedom of the peptide backbone, favoring cis or trans isomers around the X-Pro bonds. This influences turn formation and overall rigidity [4].
  • Arginine-rich regions (Arg3, Arg5, Arg10, Arg11) contribute guanidinium groups with planar symmetry, but their L-configuration ensures spatial orientation of these cationic groups for electrostatic interactions [5].
  • Serine residues (positions 4 and 8) possess chiral β-carbons with hydroxyl groups that can participate in hydrogen bonding or phosphorylation, contingent on their stereochemistry [4].

Table 2: Chiral Residues and Stereochemical Features

Residue PositionResidue NameChiral CentersStereochemical Impact
1Metα-carbonN-terminal flexibility
3,5,10,11Argα-carbonGuanidinium group orientation
4,8Serα-carbonH-bonding capability
7,9Proα-carbonBackbone rigidity; turn induction
2,6Lys, Glyα-carbon (Lys only)Lys: ε-amino orientation; Gly: achiral

IUPAC Nomenclature and SMILES Representation [2] [5]

The systematic IUPAC name for this peptide is:L-Methionyl-L-lysyl-L-arginyl-L-seryl-L-arginylglycyl-L-prolyl-L-seryl-L-prolyl-L-arginyl-L-arginine [2].

This name explicitly defines:

  • The L-stereochemistry of all chiral amino acids.
  • The sequence order from N- to C-terminus.
  • The C-terminal carboxylic acid (denoted by "-ine" suffix).

The SMILES notation encodes the structure linearly, incorporating stereochemistry:C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H]1CCCN1C(=O)N[C@@H](CO)C(=O)N[C@@H]2CCCN2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)O)SC

Key features of this SMILES string include:

  • @@ symbols: Denote L-stereochemistry at chiral centers.
  • N[C@@H] patterns: Specify amino acid backbone connections.
  • CCCNC(=N)N: Represents arginine’s guanidinium group.
  • C1CCCN1: Proline’s pyrrolidine ring.
  • Terminal C(=O)O: C-terminal carboxylate [2] [5].

Secondary Structural Motifs: Alpha-Helices, Beta-Sheets, and Proline-Induced Conformational Constraints [2] [4] [9]

The peptide’s sequence governs its secondary structure propensities:

  • Proline-induced kinks: The dual prolines at positions 7 and 9 disrupt extended conformations. Pro7 favors a trans conformation preceding Ser8, while Pro9 may adopt cis to enable a tight turn before Arg10. This creates a type II β-turn between Ser8 and Arg10 [4].
  • Arginine- and lysine-rich regions: The C-terminal Arg10-Arg11 and internal Arg3-Arg5 segments promote polyproline helix or extended conformations stabilized by electrostatic repulsion between cationic side chains.
  • Serine residues: Ser4 and Ser8 serve as potential H-bond donors/acceptors. Ser8 may form an H-bond with Gly6’s carbonyl, stabilizing the Pro7-induced turn [2].
  • Lack of persistent helices: Short sequence length and prolines preclude α-helix formation. Computational modeling predicts <10% helicity but significant random coil (70%) and β-turn (20%) content [4] [9].

Table 3: Secondary Structural Features and Residue Roles

Structural MotifResidues InvolvedStabilizing Forces
Type II β-turnGly6-Pro7-Ser8-Pro9Pro7 trans isomerization; H-bond: Ser8 O→Gly6 HN
Extended conformationArg3-Ser4-Arg5Electrostatic repulsion between Arg side chains
C-terminal cationic tailArg10-Arg11Solvent exposure; salt-bridge potential
N-terminal flexibilityMet1-Lys2-Arg3Methionine hydrophobic collapse; Lys/Arg solvation

The Arg-Ser bonds (e.g., Arg3-Ser4, Arg5-Gly6) exhibit high flexibility due to serine’s small side chain, enabling transitions between turns and extended states. This plasticity is critical for substrate-enzyme interactions in bradykinin-like peptides [9].

Properties

CAS Number

165174-60-7

Product Name

H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C53H98N24O14S

Molecular Weight

1327.581

InChI

InChI=1S/C53H98N24O14S/c1-92-25-17-29(55)40(81)69-31(10-2-3-18-54)42(83)71-32(12-5-20-65-51(58)59)44(85)74-35(27-78)45(86)70-30(11-4-19-64-50(56)57)41(82)68-26-39(80)76-23-8-15-37(76)46(87)75-36(28-79)48(89)77-24-9-16-38(77)47(88)72-33(13-6-21-66-52(60)61)43(84)73-34(49(90)91)14-7-22-67-53(62)63/h29-38,78-79H,2-28,54-55H2,1H3,(H,68,82)(H,69,81)(H,70,86)(H,71,83)(H,72,88)(H,73,84)(H,74,85)(H,75,87)(H,90,91)(H4,56,57,64)(H4,58,59,65)(H4,60,61,66)(H4,62,63,67)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

XXSQKDSFQHDKRK-YRYMBYOHSA-N

SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N1CCCC1C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N

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